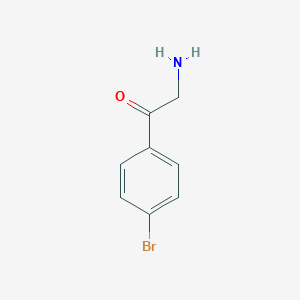

2-Amino-1-(4-bromophenyl)ethanone

Description

Contextualization within Aromatic Aminoketone Chemistry

Aromatic aminoketones are a class of organic compounds that possess both an amino group (-NH2) and a ketone group (C=O) attached to an aromatic ring system. This combination of functional groups makes them highly valuable intermediates in organic synthesis. colab.ws Specifically, α-amino ketones, where the amino group is on the carbon adjacent to the carbonyl group, are crucial building blocks for the synthesis of various nitrogen-containing heterocycles and biologically active molecules. colab.wsrsc.org

2-Amino-1-(4-bromophenyl)ethanone, also known by synonyms such as 2-Amino-4'-bromoacetophenone, fits squarely within this important class of compounds. cymitquimica.com Its structure is characterized by a phenyl ring substituted with a bromine atom at the para position (position 4) and an aminoethanone group at position 1. The presence of the bromine atom, an electron-withdrawing group, and the aminoketone moiety, with its nucleophilic and electrophilic centers, creates a molecule with a rich and varied reactivity profile.

Significance as a Versatile Synthetic Building Block

The true power of this compound lies in its role as a versatile synthetic building block. The presence of multiple reactive sites—the amino group, the carbonyl group, the α-carbon, and the brominated aromatic ring—allows for a wide array of chemical transformations. This adaptability makes it a valuable precursor for the construction of more complex molecular architectures.

One of the most common applications is in the synthesis of nitrogen-containing heterocycles. colab.wsresearchgate.net These cyclic compounds form the core of many pharmaceuticals and agrochemicals. For instance, the amino and ketone groups can participate in condensation reactions with various reagents to form substituted pyrroles, imidazoles, and other heterocyclic systems. The bromine atom on the phenyl ring can be utilized in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds, further diversifying the accessible molecular space.

A notable synthetic route to this compound itself starts from 2,4'-dibromoacetophenone, where the bromine atoms are sequentially replaced with amino groups under controlled conditions. This highlights the tailored reactivity that can be achieved with this class of compounds.

Overview of Current Research Trajectories and Potential Applications

The unique structural features of this compound and its derivatives have propelled their investigation in several key areas of research, particularly in medicinal chemistry and materials science.

In the realm of medicinal chemistry , derivatives of this compound are being explored for their potential therapeutic applications. The aromatic aminoketone scaffold is a common feature in many biologically active molecules. colab.ws Research has shown that derivatives of similar bromo- and amino-substituted phenyl ethanones exhibit a range of biological activities, including potential anticancer and anti-inflammatory properties. smolecule.com For example, the structural motif is being investigated for its potential to interact with various biological targets, including enzymes and receptors. smolecule.comontosight.ai The ability to readily modify the core structure of this compound allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.

In materials science , the aromatic nature of the compound, coupled with the presence of a bromine atom, makes it an interesting building block for the development of novel organic materials. smolecule.comlookchem.com The potential for polymerization and the ability to participate in the formation of charge-transfer complexes open up avenues for creating materials with specific electronic or optical properties.

Furthermore, the compound serves as a key intermediate in the synthesis of a variety of other complex organic molecules, underscoring its broad utility in chemical research. lookchem.comsolubilityofthings.com For instance, it can be used in the synthesis of substituted quinoxalines, a class of compounds with known chemotherapeutic potential. mdpi.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol nih.gov |

| Appearance | White to brown-yellow crystalline solid |

| Solubility | Soluble in some organic solvents (e.g., alcohols, ethers), insoluble in water |

The following table outlines some of the key reactions and derivatives of this compound, highlighting its synthetic versatility:

| Reaction Type | Reagents/Conditions | Product Type |

| Heterocycle Synthesis | Various diketones, aldehydes, or other bifunctional reagents | Substituted pyrroles, imidazoles, etc. |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst, Base | Biaryl compounds |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Di- and tri-arylamines |

| Reduction | NaBH₄/MeOH or LiAlH₄/THF | 2-Amino-1-(4-bromophenyl)ethanol |

| Oxidation | KMnO₄/H₂SO₄ | 2-Amino-1-(4-bromophenyl)glyoxylic acid |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFATRVLQKIVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274711 | |

| Record name | 2-amino-1-(4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7644-04-4 | |

| Record name | 2-amino-1-(4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 1 4 Bromophenyl Ethanone

Strategic Approaches from Acetophenone (B1666503) Precursors

The most common starting material for the synthesis of 2-amino-1-(4-bromophenyl)ethanone is 4-bromoacetophenone, owing to its commercial availability and suitable reactivity. medchemexpress.comsigmaaldrich.com Strategies from this precursor typically involve the introduction of the amino group at the α-carbon position.

Direct α-amination of the ketone is a desirable approach as it offers a more atom-economical route compared to multi-step sequences. While less common for this specific substrate, general methods for the direct α-C-H amination of ketones have been developed. These procedures often rely on transition-metal catalysis or specific reagents to achieve regioselectivity. For instance, methods using an ammonium (B1175870) iodide catalyst with sodium percarbonate as a co-oxidant enable the transition-metal-free direct α-C-H amination of a wide range of ketones with various amines. organic-chemistry.org Another approach involves copper(II) bromide catalysis, which is proposed to proceed through an in situ generated α-bromo ketone species followed by nucleophilic displacement by the amine. organic-chemistry.org

Alternatively, a process involving initial bromination followed by amination is more prevalent. The regioselective α-bromination of 4-bromoacetophenone is a critical first step in many synthetic pathways. A common laboratory method involves using pyridine (B92270) hydrobromide perbromide in acetic acid, which provides the α-bromo derivative in good yield. nih.gov Other brominating agents like copper(II) bromide can also be employed. chemicalbook.com The key to these methods is the selective halogenation at the α-carbon rather than on the aromatic ring, which is facilitated by the acidic conditions that promote enol formation.

| Method | Reagents | Key Features |

| Direct α-C-H Amination | Ketone, Amine, NH4I, Na2CO3·1.5H2O2 | Transition-metal-free cross-coupling. organic-chemistry.org |

| Copper-Catalyzed Amination | Ketone, Amine, CuBr2 | Proceeds via an in situ α-bromo intermediate. organic-chemistry.org |

| α-Bromination | 4-Bromoacetophenone, Pyridine hydrobromide perbromide | Selective bromination at the α-position. nih.gov |

The most established and widely utilized route to this compound proceeds through the stable α-haloketone intermediate, 2-bromo-1-(4-bromophenyl)ethanone. nbinno.com This intermediate is typically synthesized by the direct bromination of 4-bromoacetophenone. nbinno.comrsc.org Once isolated, this α-bromoketone is a versatile electrophile for introducing the amino group via nucleophilic substitution. Two classical methods for this transformation are the Delépine and Gabriel syntheses.

The Delépine reaction involves reacting the α-bromoketone with hexamethylenetetramine (HMTA). This reaction forms a quaternary ammonium salt, which is then hydrolyzed under acidic conditions (typically with ethanolic hydrochloric acid) to yield the primary amine hydrochloride. sigmaaldrich.com This method is advantageous due to the use of readily available reagents and its selectivity for producing primary amines with minimal side reactions.

The Gabriel synthesis provides an alternative route to the primary amine. researchgate.net In this method, the α-bromoketone is treated with potassium phthalimide (B116566). The phthalimide anion acts as an ammonia (B1221849) surrogate, performing an SN2 reaction to form an N-alkylphthalimide intermediate. The target primary amine is then liberated from the phthalimide group, most commonly by reaction with hydrazine (B178648) (the Ing–Manske procedure) or through acidic hydrolysis. This method is renowned for its ability to cleanly produce primary amines, avoiding the over-alkylation often seen with direct ammonia usage. researchgate.net

| Reaction | Amine Source | Intermediate | Cleavage Conditions | Advantages |

| Delépine Reaction | Hexamethylenetetramine | Quaternary ammonium salt | Acidic Hydrolysis (e.g., EtOH/HCl) | Selective for primary amines, accessible reagents. |

| Gabriel Synthesis | Potassium Phthalimide | N-(2-oxo-2-(4-bromophenyl)ethyl)phthalimide | Hydrazinolysis or Acid Hydrolysis | Prevents over-alkylation, clean primary amine formation. researchgate.net |

Synthesis via Functional Group Interconversions on Related Substrates

Beyond direct amination of acetophenone precursors, this compound can be synthesized through the interconversion of other functional groups at the α-position. A prominent example of this strategy is the reduction of an α-azido ketone.

This two-step process begins with the conversion of the α-bromoketone, 2-bromo-1-(4-bromophenyl)ethanone, into its corresponding α-azido derivative, 2-azido-1-(4-bromophenyl)ethanone. This is typically achieved through a nucleophilic substitution reaction with sodium azide (B81097) in a suitable solvent like acetonitrile (B52724). nih.gov The resulting α-azido ketone is then reduced to the target α-amino ketone. This reduction is a standard organic transformation and can be accomplished using various well-established methods, such as:

Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Staudinger Reduction: Reaction with triphenylphosphine (B44618) (PPh3) followed by hydrolysis.

Reduction with Metal Hydrides: Reagents like lithium aluminium hydride (LiAlH4) can also be used, although care must be taken to avoid reduction of the ketone carbonyl.

This pathway is particularly useful as the azide intermediate is relatively stable, and the reduction step is often high-yielding and clean.

Development of Green and Sustainable Synthesis Protocols for Analogous Compounds

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of α-amino ketones and their analogues. These protocols aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Biocatalysis has emerged as a powerful green alternative. Enzymes from the α-oxoamine synthase (AOS) family can catalyze the stereospecific formation of α-amino ketones from α-amino acids in a single step, eliminating the need for protecting groups and harsh reagents that are common in traditional chemical synthesis. nih.govnih.gov This approach offers high stereoselectivity and operates under mild, aqueous conditions.

Photocatalysis using visible light represents another modern, sustainable strategy. Methods have been developed that merge photoredox and carbene catalysis for the synthesis of α-amino ketones from carboxylic acids. researchgate.net Other photocatalytic protocols enable the decarboxylative coupling of α-keto acids with various substrates to generate ketones, providing novel and eco-friendly routes to these structures under mild, room-temperature conditions. acs.orgacs.org

Chemical Reactivity and Mechanistic Investigations of 2 Amino 1 4 Bromophenyl Ethanone

Exploration of Electrophilic Aromatic Substitution Dynamics

The aromatic ring of 2-Amino-1-(4-bromophenyl)ethanone is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. The outcome of such reactions is dictated by the interplay of the electronic effects of the three substituents: the activating ortho, para-directing amino group (-NH₂), the deactivating meta-directing acetyl group (-COCH₃), and the deactivating ortho, para-directing bromo group (-Br).

The primary amino group is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions relative to it (positions 3 and 5). Conversely, the acetyl group is a moderate deactivator and directs electrophiles to the meta position (position 3). The bromine atom is a deactivator but also an ortho, para-director. Given that the amino group's activating effect typically dominates, electrophilic substitution is most likely to occur at the positions most activated by it. Position 5 is sterically more accessible than position 3. Therefore, electrophiles are predicted to preferentially substitute at position 5. While the compound can participate in these substitution reactions, forming a cationic intermediate, specific, extensively documented examples in the literature are limited. The reactivity is often channeled through the more facile reactions at the amino and keto groups.

Detailed Studies on Oxidation and Reduction Chemistry

The carbonyl and amino functionalities of this compound are susceptible to oxidation and reduction, respectively, allowing for the synthesis of a range of derivatives.

Reduction of the Ketone:

The ketone group is readily reduced to a secondary alcohol, 2-Amino-1-(4-bromophenyl)ethanol, using various reducing agents. scbt.comsigmaaldrich.com The choice of reagent can influence yield and stereoselectivity. Catalytic hydrogenation provides a clean and quantitative conversion. Chemical hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also effective, although LiAlH₄ is a more powerful and less selective reagent that requires anhydrous conditions. Asymmetric reduction of the ketone in related acetophenones has been achieved using biocatalysts, such as immobilized yeast cells, which can produce chiral alcohols with high enantiomeric excess. mdpi.com

| Reagent/Method | Solvent(s) | Conditions | Product | Yield | Reference(s) |

| Pd/C (10% wt), H₂ | Methanol | 25°C | 2-Amino-1-(4-bromophenyl)ethanol | Quantitative | |

| NaBH₄ | Methanol | - | 2-Amino-1-(4-bromophenyl)ethanol | 78% | |

| LiAlH₄ | THF | Anhydrous | 2-Amino-1-(4-bromophenyl)ethanol | 93% | |

| Sodium Borohydride | Ethanol (B145695) | 45-50°C | (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol (from a derivative) | 57% | mdpi.com |

Oxidation Reactions:

While specific studies on the direct oxidation of this compound are not extensively detailed, the amino group makes the molecule susceptible to oxidative processes. Oxidative cyclization reactions of related 2-aminoaryl ketones are known, where an oxidizing agent can trigger the formation of heterocyclic systems. nih.gov For instance, manganese(III)-initiated oxidative free-radical reactions of 2-amino-1,4-naphthoquinones have been shown to be highly dependent on the solvent, leading to various fused heterocyclic products. researchgate.net These examples suggest that under appropriate oxidative conditions, this compound could undergo complex transformations, likely involving the amino group and the aromatic ring.

Analysis of Nucleophilic Addition and Condensation Reaction Pathways

The carbonyl group of this compound is an electrophilic center that readily undergoes nucleophilic addition. The adjacent primary amino group can also participate as a nucleophile, often leading to subsequent condensation and cyclization.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This can be followed by protonation to yield an alcohol or by elimination of water to form a new double bond. The amino group in the same molecule or a second molecule can act as the nucleophile, or it can influence the reactivity of the ketone.

A prime example of this reactivity is its use in multicomponent reactions to build complex heterocyclic structures. For instance, in the Pfitzinger quinoline (B57606) synthesis, anilines react with α-keto acids or esters. nih.govacs.org Analogously, this compound can condense with various carbonyl compounds, nitriles, and other reagents, serving as the "aminoaryl ketone" component. These reactions typically proceed via an initial nucleophilic addition or condensation at the ketone or by the amino group, followed by a cyclization step, as detailed in the following section.

Investigation of Intramolecular and Intermolecular Cyclization Reactions

This compound is a highly valuable precursor for the synthesis of a wide array of heterocyclic compounds through both intramolecular and intermolecular cyclization reactions. The bifunctional nature of the molecule, containing both an amino nucleophile and an electrophilic ketone in a specific ortho relationship, is key to its utility.

Synthesis of Quinolines: The Friedländer annulation and related methodologies utilize o-aminoaryl aldehydes or ketones to construct the quinoline ring system. By reacting this compound with compounds containing an α-methylene group adjacent to a carbonyl, substituted quinolines can be formed. For example, gold-catalyzed intermolecular cycloaddition between 2-aminoaryl carbonyls and internal alkynes has been shown to produce highly functionalized quinolines in good to excellent yields. acs.org Multi-component reactions involving an aniline (B41778), an aldehyde, and an active methylene (B1212753) compound are also common for synthesizing poly-substituted quinolines. derpharmachemica.comnih.gov

Synthesis of Pyrimidines and Fused Pyrimidines: The compound serves as a building block for pyrimidines and their fused analogs. Reaction with amidines or their precursors can lead to the formation of the pyrimidine (B1678525) ring. nih.govijprs.combeilstein-journals.org For example, 2-amino-pyrimidines can be synthesized from chalcones (which can be derived from acetophenones) and guanidine (B92328). ijprs.com Furthermore, the amino group can be used to build fused systems, such as pyrimido[4,5-b]quinolines, by reacting a pre-formed aminoquinoline derivative with reagents like formamide (B127407) or isothiocyanates. nih.govrsc.org

Synthesis of Imidazoles and Triazoles: The amino ketone structure is also amenable to the synthesis of five-membered heterocycles. Imidazoles can be synthesized through various multi-component strategies, often involving an amine, a carbonyl compound (or its precursor), and a source for the remaining ring atoms. arkat-usa.orgijcce.ac.irsemanticscholar.org For example, the reaction of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone (a derivative ketone) with sodium borohydride leads to a reduced product, showcasing the reactivity of the ketone in a complex heterocyclic system. mdpi.com

The table below summarizes various cyclization reactions involving precursors or analogs of this compound, illustrating its versatility in heterocyclic synthesis.

| Heterocycle | Reactants | Catalyst/Conditions | Key Mechanism Step | Reference(s) |

| Quinolines | Isatin, 4-bromoacetophenone | Basic, Refluxing Ethanol | Pfitzinger Reaction | nih.govacs.org |

| Quinolines | 2-Aminoaryl carbonyl, Internal alkyne | (Ph₃P)AuCl, AgOTf, DMF, 100 °C | Gold-Catalyzed Intermolecular Cycloaddition | acs.org |

| Pyrimidines | 1,3-Di(4-bromophenyl)propen-3-one, 4-Bromobenzamidine | KOH, Ethanol, Reflux | Base-promoted condensation/cyclization | nih.gov |

| Imidazoles | Aryl amine, Carbonitrile, Ethyl bromopyruvate | FeCl₃, Na₂HPO₄, Ethanol, Reflux | Two-step cyclo-condensation | arkat-usa.org |

| Imidazo[1,2-a]pyrimidines | 2-Amino-4-arylimidazole, Chalcone | Et₃N, Ethanol, 180 °C (Microwave) | Nucleophilic attack followed by cyclization | arkat-usa.org |

| Thiadiazin-3-ium bromides | 2-Bromo-1-(4-bromophenyl)ethanone, Thiosemicarbazide (B42300) | Ethanol, Room Temperature | Nucleophilic attack, condensation, and S-alkylation cyclization | rsc.org |

| Benzo acs.orgderpharmachemica.comimidazolo[1,2-a]pyrimidines | 2-Aminobenzimidazole, 4-Bromobenzaldehyde, Malononitrile | p-TSA, 80 °C, Solvent-free | Knoevenagel condensation, Michael addition, Intramolecular cyclization | academie-sciences.fr |

This extensive reactivity underscores the importance of this compound as a strategic starting material for generating molecular diversity in medicinal and materials chemistry.

Comprehensive Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-Amino-1-(4-bromophenyl)ethanone, both one-dimensional and two-dimensional NMR methods have been employed to assign its proton (¹H) and carbon (¹³C) signals accurately.

The ¹H NMR spectrum of this compound typically shows characteristic signals for the aromatic protons, the methylene (B1212753) protons adjacent to the amino group, and the amino protons themselves. The aromatic protons on the para-substituted phenyl ring appear as two distinct doublets. The methylene protons (CH₂) typically resonate as a singlet, while the amino (NH₂) protons can appear as a broad singlet.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals include those for the carbonyl carbon, the carbons of the phenyl ring, and the methylene carbon. The carbon attached to the bromine atom and the carbon bearing the acetyl group show distinct chemical shifts due to the electronic effects of the substituents.

To confirm the assignments made from one-dimensional NMR, two-dimensional techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. COSY spectra establish the connectivity between adjacent protons, while HMBC spectra reveal correlations between protons and carbons that are two or three bonds apart. These advanced analyses provide unambiguous confirmation of the molecular structure.

¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.50-7.20 (m, 4H) | 136.7, 132.7, 130.1, 127.0 |

| CH₂ | 2.25 (s, 3H) | 15.9 |

| NH | 9.65 (br s, 1H) | - |

| C=O | - | 156.9 |

Data obtained in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C rsc.org

While this compound itself is achiral, derivatives of this compound can be chiral. In such cases, NMR techniques, often in conjunction with chiral resolving agents, can be used to determine the stereochemistry. For instance, the formation of diastereomeric derivatives allows for the differentiation of enantiomers by NMR due to their distinct chemical shifts and coupling constants. While specific stereochemical studies on the parent compound are not applicable, related chiral derivatives have been analyzed using these methods. smolecule.comresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound shows characteristic absorption bands. A strong absorption peak is typically observed around 1685 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ketone. The N-H stretching vibrations of the primary amine group usually appear as two bands in the region of 3200-3400 cm⁻¹. The C-Br stretching vibration can be observed in the lower frequency region of the spectrum. rsc.org

Raman spectroscopy provides complementary information. While specific Raman data for this compound is not extensively documented in readily available literature, it is a valuable tool for observing non-polar bonds and symmetric vibrations that may be weak in the IR spectrum. researchgate.netresearchgate.netrasayanjournal.co.in

Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3295, 3237 |

| C-H (aromatic) | Stretching | 3065 |

| C-H (aliphatic) | Stretching | 2925 |

| C=O | Stretching | 1685 |

| C=C (aromatic) | Stretching | 1520 |

| C-N | Stretching | 1295 |

| C-Br | Stretching | 685 |

Data obtained from KBr pellet. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₈H₈BrNO), the expected monoisotopic mass is approximately 212.979 g/mol . nih.gov HRMS analysis, typically using electrospray ionization (ESI), would show a prominent ion corresponding to the protonated molecule [M+H]⁺. The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions. A study reported a calculated m/z for [M+H]⁺ of 213.9867, with the experimental value matching this, confirming the molecular formula. rsc.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. While a specific crystal structure for this compound was not found in the search results, related structures have been determined. For example, the crystal structure of a derivative, 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been elucidated, revealing details about the conformation and intermolecular interactions. researchgate.net X-ray crystallography has also been used to confirm the structure of other related brominated compounds. iucr.orgresearchgate.net For this compound, this method would confirm the planarity of the phenyl ring and the geometry around the ketone and amino groups.

Advanced Chromatographic and Spectroscopic Methods for Purity Assessment

The purity of this compound is crucial for its use in further applications. High-performance liquid chromatography (HPLC) is a standard method for assessing purity. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, can effectively separate the target compound from any impurities. The purity is determined by the relative area of the main peak in the chromatogram. Chiral HPLC can be employed for the separation of enantiomers in derivatives of this compound. tsijournals.com

Gas chromatography-mass spectrometry (GC-MS) can also be used for purity analysis, although derivatization may be necessary to improve the volatility and thermal stability of the compound. researchgate.net Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine, which can be compared to the theoretical values to assess purity. lgcstandards.com

In-Depth Computational Analysis of this compound Remains an Untapped Area of Research

A comprehensive review of published scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite its role as a potential building block in organic synthesis, detailed quantum chemical analyses as specified are not available in peer-reviewed sources.

For instance, detailed theoretical and experimental investigations have been conducted on the related molecule 2,4'-dibromoacetophenone, exploring its conformational analysis, vibrational spectra, and electronic properties. researchgate.netdergipark.org.tr Similarly, research is available on the quantum chemical properties of various aminophenyl derivatives and other brominated heterocyclic compounds. researchgate.netsci-hub.seiucr.org However, the unique combination of the amino group, the carbonyl moiety, and the 4-bromophenyl ring in this compound has not been the specific subject of the requested in-depth computational studies.

Therefore, it is not possible to provide scientifically accurate, data-driven content for the following outlined topics for this compound based on current scientific literature:

Density Functional Theory (DFT) Calculations: Including conformational analysis, energy minimization, HOMO-LUMO analysis, energy gap determination, electrostatic potential mapping, or ionization potential mapping.

Time-Dependent Density Functional Theory (TD-DFT): For the prediction of electronic absorption spectra.

Quantum Chemical Parameters: Such as chemical potential, hardness, and electrophilicity indices.

The absence of such fundamental computational data indicates a clear opportunity for future research. A dedicated theoretical study on this compound would provide valuable insights into its molecular geometry, electronic structure, stability, and reactivity, thereby supporting its potential applications in medicinal chemistry and materials science. Until such research is conducted and published, a detailed article on its computational chemistry cannot be authored.

Computational Chemistry and Theoretical Investigations

Derivation of Quantum Chemical Parameters for Reactivity Prediction

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a powerful tool within the framework of Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This analysis is based on the changes in electron density as electrons are added to or removed from the molecule. For 2-Amino-1-(4-bromophenyl)ethanone, the analysis identifies specific atoms that are more susceptible to certain types of chemical reactions.

The reactivity of a particular site in a molecule can be explained by studying the Fukui function. bas.bg The primary reactive centers in this compound are the nitrogen atom of the amino group, the carbon atom of the carbonyl group, and the oxygen atom of the carbonyl group. The amino group, being an electron-donating group, increases the electron density on the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the carbonyl group is an electron-withdrawing group, and its carbon atom is a prime target for nucleophilic attack. The bromine atom can also influence the reactivity of the phenyl ring.

Theoretical calculations for similar molecules help in understanding the probable reactive sites. The electron density-based local reactivity descriptor, such as the Fukui function, can be calculated to explain the chemical selectivity or reactive site of the molecule. bas.bg

Below is a table summarizing the predicted reactive sites based on the functional groups present in this compound.

Table 1: Predicted Reactive Sites from Fukui Function Analysis

| Atomic Site | Functional Group | Predicted Reactivity | Type of Attack |

|---|---|---|---|

| Nitrogen (N) | Amino | High | Electrophilic |

| Carbonyl Carbon (C=O) | Carbonyl | High | Nucleophilic |

| Carbonyl Oxygen (C=O) | Carbonyl | High | Electrophilic |

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

Molecular modeling and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the conformational space of a molecule. nih.gov These methods allow for the study of the dynamic behavior of molecules over time, providing insights into their flexibility, stable conformations, and the energy barriers between different states. researchgate.net

For this compound, MD simulations can reveal how the molecule rotates around its single bonds, particularly the bond connecting the carbonyl group to the phenyl ring and the bond connecting the amino group to the ethyl fragment. The output of an MD simulation is a trajectory that describes the atomic positions over time, from which various structural and energetic properties can be analyzed. nih.gov

The stability of different conformations is crucial for the molecule's biological activity and its interactions with other molecules. For instance, in drug design, understanding the preferred conformation of a ligand when it binds to a protein's active site is of paramount importance. researchgate.net MD simulations can help identify these low-energy, stable conformations. researchgate.net The interactions of the molecule with its environment, such as a solvent or a crystal lattice, can also be studied in detail.

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation. nih.gov

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Dihedral Angle Analysis: To characterize the rotation around specific bonds and identify dominant conformers.

Solvent Accessible Surface Area (SASA): To understand the exposure of different parts of the molecule to the solvent. researchgate.net

Table 2: Key Conformational Features for Analysis

| Parameter | Description | Relevance |

|---|---|---|

| C-C-C=O Dihedral Angle | Rotation of the carbonyl group relative to the phenyl ring. | Influences steric hindrance and electronic conjugation. |

| H-N-C-C Dihedral Angle | Orientation of the amino group. | Affects hydrogen bonding potential and intermolecular interactions. |

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Non-covalent interactions (NCIs) are the dominant forces that govern the self-assembly of molecules in the solid state, influencing properties such as crystal packing, melting point, and solubility. nih.gov For this compound, a variety of NCIs are expected to play a role in its crystal structure. These interactions can be visualized and quantified using computational tools like Hirshfeld surface analysis and NCI plots. nih.gov

The primary non-covalent interactions for this molecule include:

Hydrogen Bonds: The amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, leading to strong N-H···O interactions. nih.gov

Halogen Bonds: The bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms like oxygen or nitrogen. C-Br···O or C-Br···π interactions are possible. iucr.org

π-π Stacking: The aromatic phenyl rings can stack on top of each other, leading to stabilizing dispersion interactions. nih.gov

Table 3: Potential Non-Covalent Interactions in Solid-State this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Relative Strength |

|---|---|---|---|

| Hydrogen Bond | N-H (Amino group) | O (Carbonyl group) | Strong |

| Halogen Bond | C-Br | O, N, or π-system | Moderate |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate |

| C-H···π Interaction | C-H | Phenyl Ring | Weak |

Role As a Key Synthetic Intermediate in Heterocyclic Chemistry

Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The dual functionality of the amino and ketone groups in 2-amino-1-(4-bromophenyl)ethanone allows for its direct participation in various condensation and cyclization reactions to form a wide array of nitrogen-containing heterocycles. Often, the synthesis begins with the bromination of 1-(4-bromophenyl)ethanone to yield 2-bromo-1-(4-bromophenyl)ethanone, which is then converted to the corresponding α-amino ketone. nih.govtandfonline.com

The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for constructing the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. For instance, 2-bromo-1-(4-bromophenyl)ethanone, derived from the parent ketone, reacts with thiourea in refluxing ethanol (B145695) to produce 4-(4-bromophenyl)thiazol-2-amine in high yield. tandfonline.comtandfonline.comnanobioletters.com This reaction can be catalyzed by various agents, including copper nanoparticles and copper silicate, to enhance efficiency and yield. tandfonline.comnanobioletters.com

The synthesis of 1,3,4-thiadiazoles can also be achieved from α-amino ketone precursors. While direct synthesis from this compound is less common, related methodologies involve the cyclization of thiosemicarbazide (B42300) intermediates. sbq.org.brmdpi.comacs.org For example, reacting 2-bromo-1-(4-bromophenyl)ethanone with substituted thiosemicarbazides in ethanol leads to the formation of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-bromo-1-(4-bromophenyl)ethanone | Thiourea | Cu-NP/C / Ethanol | 4-(4-bromophenyl)thiazol-2-amine | 94% | tandfonline.com |

| 2-bromo-1-(4-bromophenyl)ethanone | Thiourea | Copper Silicate / Ethanol | 4-(4-bromophenyl)thiazol-2-amine | High | nanobioletters.com |

| 2-bromo-1-(4-bromophenyl)ethanone | Thiourea | Lactic Acid | 4-(4-bromophenyl)thiazol-2-amine | 96% | tandfonline.com |

| 2-bromo-1-(4-bromophenyl)ethan-1-one | 1-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbamothioyl)urea | Ethanol | 4,6-dimethyl-1-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Not specified | nih.gov |

The synthesis of pyrimidine (B1678525) derivatives can be accomplished through the cyclization of chalcones with guanidine (B92328). nih.gov Although not a direct use of this compound, the related (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one reacts with guanidinium (B1211019) hydrochloride in the presence of sodium hydroxide (B78521) to yield 4-(4-bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. nih.gov Another approach involves the reaction of 3-arylmethylidenefuran-2(3H)-ones with guanidine to form complex pyrimidine structures. mdpi.com

Quinoline (B57606) synthesis often proceeds via methods like the Conrad-Limpach, Gould-Jacobs, or Camps cyclizations, which typically start from aniline (B41778) derivatives. nih.gov More modern syntheses utilize transition-metal-catalyzed reactions. For example, 4-quinolones can be prepared from o-haloaryl acetylenic ketones and primary amines. organic-chemistry.orgrsc.org While a direct route from this compound is not standard, its structural motifs are present in precursors for quinoline synthesis.

Similar to thiazole synthesis, oxazoles can be prepared from α-haloketones. The reaction of p-substituted 2-bromoacetophenones with urea (B33335) under microwave irradiation is a known method for producing 2-amino-4-phenyloxazole derivatives. ijpsonline.comacs.orgresearchgate.net Specifically, 2-amino-4-(p-bromophenyl)-oxazole has been synthesized and evaluated for its biological activities. acs.orgresearchgate.net Iodine-promoted oxidative domino cyclization of α-amino ketones with methyl azaarenes also provides a pathway to 2,5-disubstituted oxazoles. researchgate.net

The synthesis of 1,3,4-oxadiazoles can be achieved through various routes, often involving the cyclization of acylhydrazines or the dehydration of thiosemicarbazide intermediates under specific conditions. sbq.org.bracs.orgnih.gov A regioselective, reagent-based method allows for the cyclization of a thiosemicarbazide intermediate using EDC·HCl to yield 2-amino-1,3,4-oxadiazoles. acs.org

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| p-substituted 2-bromoacetophenone | Urea | Microwave, DMF | 2-amino-4-(p-substituted phenyl)-oxazole | ijpsonline.comresearchgate.net |

| 1-(4-Bromophenyl)-2-[2-(methylsulfanyl)-1-pyridiniumyl]-1-ethanone bromide | Triethylamine | Acetonitrile (B52724) | N-2-(4-Bromophenyl)oxazolo[3,2-a]pyridinium salt | arkat-usa.org |

The construction of fused heterocyclic systems like imidazo[1,2-a]pyrimidines often involves the reaction of a 2-aminopyrimidine (B69317) with an α-haloketone. While this compound itself is not directly used, its corresponding α-haloketone, 2-bromo-1-(4-bromophenyl)ethanone, is a key reactant. For example, the reaction of 2-aminopyridine (B139424) with 2-bromo-1-(4-bromophenyl)ethanone, catalyzed by agents like MgO or DBU, yields 2-(4-bromophenyl)imidazo[1,2-a]pyridine. researchgate.netroyalsocietypublishing.org Another powerful method is the one-pot synthesis of 2-amino-4-substituted-1,4-dihydrobenzo researchgate.netimidazolo[1,2-a]pyrimidine-3-carbonitriles, which involves the reaction of 2-aminobenzimidazole, an aromatic aldehyde (like 4-bromobenzaldehyde), and malononitrile, catalyzed by p-toluenesulfonic acid. academie-sciences.fracademie-sciences.fr

Development of Multifunctional Organic Building Blocks for Complex Molecular Synthesis

The inherent functionalities of this compound make it a versatile building block. The primary amine can undergo acylation or act as a nucleophile. The ketone is susceptible to reduction, oxidation, or reaction with organometallic reagents. The aryl bromide provides a handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. This multi-functionality allows for the strategic and sequential introduction of various substituents, enabling the construction of complex molecules from a relatively simple starting material. For instance, N-protected α-amino ketones are crucial intermediates in the synthesis of various biologically active compounds. nih.gov

Strategies for Asymmetric Synthesis and Chiral Resolution from Related Aminoketones

The synthesis of enantiomerically pure α-amino ketones and their derivatives is of significant interest in medicinal chemistry. Several strategies have been developed for related aminoketones.

Asymmetric Synthesis:

Brønsted Acid Catalysis: A highly efficient method for synthesizing chiral α-amino ketones involves the enantioselective transfer hydrogenation of α-keto ketimines or the reductive amination of diketones, catalyzed by a chiral Brønsted acid. This approach can achieve high yields and excellent enantioselectivities (up to 98% ee). organic-chemistry.org

Phase-Transfer Catalysis: An umpolung reaction of imines with enones, catalyzed by a cinchona alkaloid-derived phase-transfer catalyst, allows for the direct catalytic asymmetric synthesis of γ-amino ketones with high diastereoselectivity and enantioselectivity. nih.gov

Catalytic Reduction: Chiral amino alcohols, which are precursors or reduction products of amino ketones, can be used to generate catalysts for the asymmetric reduction of prochiral ketones. For example, an oxazaborolidine catalyst derived from an amino alcohol can reduce aryl-alkyl ketones with high enantiomeric excesses (up to 97%). mdpi.comresearchgate.net

Chiral Resolution:

Diastereomeric Salt Formation: A classical method for resolving racemic amino alcohols, which can be derived from the reduction of racemic α-amino ketones, involves the formation of diastereomeric salts with a chiral acid. For example, 2-amino-1-phenylethanol (B123470) has been resolved using dehydroabietic acid, where the different solubilities of the resulting diastereomeric salts in various solvents allow for their separation by crystallization. rsc.org

These strategies highlight the potential for accessing chiral, non-racemic compounds starting from or related to this compound, further expanding its utility in the synthesis of complex, stereodefined molecules.

Derivatives of 2 Amino 1 4 Bromophenyl Ethanone: Rational Design and Synthetic Pathways

Principles of Structure-Based Design for Novel Derivatives

The rational design of novel derivatives of 2-Amino-1-(4-bromophenyl)ethanone is a cornerstone of modern drug discovery and materials science. This approach leverages an understanding of the three-dimensional structure of a biological target or the desired material properties to guide the synthesis of molecules with enhanced efficacy and selectivity.

A key principle in the structure-based design of derivatives is the strategic modification of the parent compound to optimize its interactions with a specific target. For instance, in the development of enzyme inhibitors, the α-aminoketone scaffold of this compound can be elaborated to fit into the active site of an enzyme. ucsd.edunih.gov The design process often involves computational modeling to predict binding affinities and modes of interaction. nih.gov This allows for the targeted synthesis of derivatives with improved inhibitory potential.

The bromine atom on the phenyl ring plays a significant role in the design process. Its presence enhances lipophilicity and can lead to specific halogen bonding interactions, which can significantly influence the binding affinity of a derivative to its biological target. Furthermore, the amino group provides a crucial point for hydrogen bonding, further anchoring the molecule within a binding site.

Structure-based design also extends to the development of prodrugs. For example, β-aminoketones have been identified as prodrugs for irreversible enzyme inhibitors. nih.gov These compounds can be designed to release an active α,β-unsaturated ketone under physiological conditions, which then covalently binds to the target enzyme. nih.gov This strategy can enhance selectivity and reduce off-target effects. The design of such derivatives often involves a deep understanding of the target's active site, including the presence of reactive residues like cysteine. nih.gov

Diversification Strategies via Amino and Phenyl Ring Modifications

The structural versatility of this compound allows for extensive diversification through modifications at both the amino group and the phenyl ring. These modifications are crucial for exploring the structure-activity relationships (SAR) of the resulting derivatives and for fine-tuning their biological or material properties.

Amino Group Modifications:

The primary amino group is a highly reactive handle for a variety of chemical transformations. Acylation of the amino group with different acid chlorides can introduce a range of substituents, leading to the formation of amides. d-nb.info For example, reaction with chloroacetyl chloride yields N-(5-(4-bromobenzyl)-1,3,4-oxadiazole-2-yl)-2-chloroacetamide. d-nb.info The resulting chloroacetamide can be further reacted with various nucleophiles to introduce additional diversity. d-nb.info Another strategy involves the reaction of the amino group with isocyanates to form urea (B33335) derivatives. d-nb.info

Phenyl Ring Modifications:

The 4-bromophenyl ring offers several avenues for diversification. The bromine atom is a versatile functional group that can participate in various cross-coupling reactions. For instance, Suzuki coupling with arylboronic acids allows for the introduction of a wide range of aryl and heteroaryl substituents. researchgate.net This reaction is often catalyzed by palladium complexes and can tolerate a variety of functional groups on the incoming boronic acid. researchgate.net

Another approach to modifying the phenyl ring is through electrophilic aromatic substitution. However, the directing effects of the existing substituents must be considered. Nitration of 1-(4-bromophenyl)ethanone, a precursor to the title compound, typically occurs at the meta position to the ketone, yielding 3-nitro-4-bromoacetophenone.

The following table summarizes some of the diversification strategies for this compound:

| Modification Site | Reaction Type | Reagents and Conditions | Resulting Derivative Class |

| Amino Group | Acylation | Acid chlorides, base | Amides |

| Amino Group | Urea Formation | Isocyanates | Ureas |

| Phenyl Ring (Br) | Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Biaryl derivatives |

| Phenyl Ring | Electrophilic Substitution | Nitrating agents | Nitro-substituted derivatives |

Impact of Synthetic Methodology on Derivative Yields and Selectivity

The choice of synthetic methodology has a profound impact on the yield, purity, and selectivity of the derivatives of this compound. The development of efficient and sustainable synthetic protocols is a key area of research.

One common method for synthesizing the core structure itself involves a two-step reaction from 2,4'-dibromoacetophenone. This method allows for the sequential replacement of bromine atoms with amino groups under mild conditions. An alternative approach involves the bromination of a substituted acetophenone (B1666503) followed by reaction with a suitable amine source. ijsdr.org

For the synthesis of derivatives, one-pot reactions are often favored for their efficiency and reduced environmental impact. For example, the synthesis of 2-aminothiazole (B372263) derivatives can be achieved in a one-pot reaction from aralkyl ketones, a brominating agent, and thiourea (B124793), mediated by lactic acid. tandfonline.com This approach has been shown to provide excellent yields for substrates with various halogen substituents. tandfonline.com Similarly, a one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles using ammonium (B1175870) chloride as a catalyst has been developed, offering high efficiency and circumventing the need for costly catalysts. researchgate.net

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. In Suzuki coupling reactions, the choice of palladium catalyst, base, and solvent can significantly influence the reaction outcome. researchgate.net For instance, the use of Pd(PPh3)4 as a catalyst in a 1,4-dioxane/water solvent system with K3PO4 as the base has been shown to be effective for the coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids. researchgate.net

The following table provides examples of how different synthetic methodologies can affect the yield of derivatives:

| Derivative | Synthetic Method | Catalyst/Reagent | Yield | Reference |

| 4-(4-bromophenyl)thiazol-2-amine | One-pot reaction | Lactic acid | 96% | tandfonline.com |

| 2-Amino-4-(4-bromophenyl)-1,4-dihydrobenzo ucsd.eduontosight.aiimidazolo[1,2-a]pyrimidine-3-carbonitrile | One-pot reaction | p-TSA | 92% | academie-sciences.fr |

| (E)-3-(1-(3-((4-Bromophenethyl)amino)-3-oxopropyl)-1H-benzo[d]imidazol-2-yl)acrylic acid | Multi-step synthesis | Not specified | 59.9% | mdpi.com |

| 5-(4-Bromophenyl)-2-(phenylamino)-6H-1,3,4-thiadiazin-3-ium bromide | Multi-step synthesis | Not specified | 87% | rsc.org |

Structure Activity Relationship Sar Investigations of 2 Amino 1 4 Bromophenyl Ethanone Derivatives

Qualitative Correlation of Structural Features with Modulated Biological Activity

The core structure of 2-amino-1-(4-bromophenyl)ethanone consists of a 4-bromophenyl ring attached to an ethanone (B97240) backbone, which is further substituted with an amino group at the alpha position. The biological activity of derivatives of this scaffold can be modulated by making systematic structural changes at several key positions: the phenyl ring, the amino group, and the ethanone backbone.

Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact the compound's interaction with biological targets. The presence of the bromine atom at the para-position is a defining feature. Halogen atoms can influence the electronic properties of the ring and can participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-receptor binding.

Electronic Effects: The electron-withdrawing nature of the bromine atom can affect the reactivity of the carbonyl group and the basicity of the amino group. Replacing the bromine with other electron-withdrawing or electron-donating groups can alter the pharmacokinetic and pharmacodynamic properties of the molecule.

Steric Effects: The size of the substituent at the para-position and the introduction of substituents at other positions (ortho, meta) can influence the molecule's ability to fit into a specific binding pocket.

Modifications of the Amino Group: The primary amino group is a key site for modification.

N-Alkylation and N-Arylation: Substitution on the nitrogen atom with alkyl or aryl groups can affect the compound's polarity, lipophilicity, and ability to form hydrogen bonds. For instance, N-monomethylation has been shown in related cathinone (B1664624) structures to sometimes enhance potency.

Acylation: Conversion of the amino group to an amide can significantly alter the electronic and steric properties, potentially leading to different biological activities.

Alterations to the Ethanone Backbone: Modifications to the two-carbon chain linking the phenyl ring and the amino group can also modulate activity.

Alpha-Carbon Substitution: Introducing substituents on the carbon atom bearing the amino group can create chiral centers and influence the molecule's three-dimensional shape, which is often critical for specific interactions with chiral biological targets like enzymes and receptors.

Conformational Constraint: Incorporating the ethanone and amino group into a ring system, such as in 2-amino-1-tetralone, can restrict the molecule's conformational flexibility. This can lead to a decrease or increase in activity depending on whether the constrained conformation is favorable for binding to the target.

A hypothetical representation of how structural modifications might influence a generic biological activity is presented in the interactive data table below.

| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Amino Group Substitution) | Relative Biological Activity |

| 1 | 4-Br | H | 1.0 |

| 2 | 4-Cl | H | 0.8 |

| 3 | 4-F | H | 0.9 |

| 4 | 4-CH3 | H | 0.6 |

| 5 | 4-Br | CH3 | 1.2 |

| 6 | 4-Br | C2H5 | 1.1 |

| 7 | 4-Br | Phenyl | 0.5 |

| 8 | 2,4-diBr | H | 1.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent molecules.

For a series of this compound derivatives, a QSAR model would typically be developed by:

Data Set Compilation: A series of derivatives with varying substituents on the phenyl ring and the amino group would be synthesized and their biological activity (e.g., IC50 or MIC values) determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include:

Electronic Descriptors: Hammett constants (σ), dipole moment, and atomic charges, which describe the electronic properties of the molecules.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume, which relate to the size and shape of the molecules.

Hydrophobic Descriptors: The partition coefficient (logP), which measures the lipophilicity of the compounds.

Topological Descriptors: Connectivity indices and shape indices, which describe the molecular structure in terms of graph theory.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

log(1/IC50) = 0.5 * logP - 1.2 * σ + 0.8 * MR - 2.5

This equation would suggest that biological activity increases with increasing lipophilicity (logP) and molar refractivity (MR), and decreases with increasing electron-withdrawing character of the phenyl ring substituent (σ).

The predictive power of a QSAR model is assessed through internal and external validation techniques. A statistically robust and validated QSAR model can be a powerful tool in the drug discovery process, allowing for the prioritization of synthetic targets and reducing the need for extensive trial-and-error synthesis.

The following interactive table shows a hypothetical dataset that could be used to generate a QSAR model.

| Compound ID | logP | σ (Hammett Constant) | MR (Molar Refractivity) | Observed log(1/IC50) | Predicted log(1/IC50) |

| 1 | 2.5 | 0.23 | 45.0 | 4.0 | 4.1 |

| 2 | 2.2 | 0.23 | 40.0 | 3.8 | 3.7 |

| 3 | 2.0 | 0.06 | 38.0 | 3.5 | 3.6 |

| 4 | 2.8 | -0.17 | 50.0 | 4.5 | 4.4 |

| 5 | 3.0 | 0.23 | 50.0 | 4.3 | 4.3 |

| 6 | 3.3 | 0.23 | 55.0 | 4.5 | 4.6 |

Identification of Key Pharmacophoric Elements for Specific Molecular Targets

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a particular response. Pharmacophore modeling is a powerful computational tool used to identify these key features from a set of active compounds, even in the absence of a known receptor structure.

For this compound derivatives, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen is a strong hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): The hydrogens of the amino group are potential hydrogen bond donors.

Aromatic Ring (AR): The 4-bromophenyl ring provides a hydrophobic and potentially π-stacking interaction feature.

Hydrophobic (HY) or Halogen Bond Donor Feature: The bromine atom can contribute to hydrophobic interactions or act as a halogen bond donor.

Positive Ionizable (PI): At physiological pH, the amino group is likely to be protonated, providing a positive charge that can interact with negatively charged residues in a binding pocket.

By aligning the structures of several active derivatives, a common pharmacophore hypothesis can be generated. This model can then be used as a 3D query to screen large chemical databases to identify novel compounds with different chemical scaffolds that might exhibit the same biological activity.

A hypothetical pharmacophore model for a series of this compound derivatives with activity against a generic kinase target might include:

One Aromatic Ring feature corresponding to the 4-bromophenyl group.

One Hydrogen Bond Acceptor feature from the carbonyl oxygen.

One Hydrogen Bond Donor feature from the amino group.

One Positive Ionizable feature centered on the nitrogen atom.

The distances and angles between these features would be critical for optimal binding. The table below illustrates a hypothetical pharmacophore model.

| Pharmacophoric Feature | Location | Type |

| Feature 1 | Centroid of the 4-bromophenyl ring | Aromatic Ring |

| Feature 2 | Oxygen atom of the carbonyl group | Hydrogen Bond Acceptor |

| Feature 3 | Nitrogen atom of the amino group | Hydrogen Bond Donor / Positive Ionizable |

| Feature 4 | Bromine atom | Halogen Bond Donor / Hydrophobic |

Understanding these key pharmacophoric elements is essential for designing new derivatives with improved affinity and selectivity for their molecular targets.

Future Perspectives in 2 Amino 1 4 Bromophenyl Ethanone Research

Advancements in Stereoselective and Catalytic Synthesis

The generation of chiral α-amino ketones is a critical objective in chemical synthesis, as these structures are prevalent in many bioactive molecules and pharmaceuticals. nih.gov Future research on 2-amino-1-(4-bromophenyl)ethanone will likely focus on developing sophisticated stereoselective and catalytic methods to produce enantiomerically pure derivatives.

Current synthetic routes to α-amino ketones often involve multi-step transformations. researchgate.net However, recent progress in catalysis offers more direct and efficient pathways. One promising future direction is the application of transition-metal-catalyzed asymmetric reactions. For instance, a palladium-catalyzed asymmetric arylation of α-keto imines has been developed for the synthesis of chiral acyclic α-amino ketones with good yields and high stereocontrol. nih.gov This method involves the synergistic activation of an α-keto imine and an arylboronic acid by a chiral palladium(II) complex, promoting highly enantioselective bond formation. nih.gov Applying such a strategy to precursors of this compound could provide direct access to its chiral analogs.

Another area of advancement lies in the use of other transition metals and catalytic systems. Rhodium and indium catalysts have been used to create α-substituted α-amino ketones with high yields (72-93%) and enantiomeric excess (82-96% ee). researchgate.net Furthermore, the merger of photoredox catalysis with transition metal catalysis enables the direct enantioselective acylation of α-amino C(sp3)-H bonds, yielding valuable α-amino ketones under mild conditions. organic-chemistry.org Brønsted acid catalysis has also proven effective for the highly regioselective and enantioselective transfer hydrogenation of α-keto ketimines, providing another route to chiral α-amino ketones. organic-chemistry.org

These advanced catalytic strategies represent the frontier for producing structurally complex and stereochemically defined derivatives of this compound, which is crucial for developing next-generation therapeutics and functional molecules.

| Catalytic Strategy | Catalyst/Metal | Key Transformation | Potential Advantage for Synthesis |

| Asymmetric Arylation | Palladium (Pd) | Forms a C-C bond between an α-keto imine and an arylboronic acid. nih.gov | High enantioselectivity and stereocontrol. nih.gov |

| Asymmetric Rearrangement | Rhodium (Rh) / Indium (In) | Catalyzes a domino reaction involving an amino enol ether intermediate. researchgate.net | Access to α-substituted α-amino ketones with high enantiomeric excess. researchgate.net |

| Photoredox/Transition Metal Catalysis | Iridium (Ir) or Ruthenium (Ru) / Nickel (Ni) | Enables direct acylation of α-amino C(sp3)-H bonds. organic-chemistry.orgprinceton.edu | Mild reaction conditions and high functional group tolerance. organic-chemistry.orgineosopen.org |

| Transfer Hydrogenation | Brønsted Acid | Asymmetric reduction of α-keto ketimines. organic-chemistry.org | High yields, excellent regioselectivity, and enantioselectivity. organic-chemistry.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Machine learning models, particularly deep learning architectures like graph neural networks, can be trained on vast datasets of chemical structures and their associated biological activities. astrazeneca.comnih.gov These models can predict a wide range of properties for virtual derivatives of this compound without the need for physical synthesis. astrazeneca.comcrimsonpublishers.com This includes predicting efficacy, toxicity, absorption, distribution, metabolism, and elimination (ADME) profiles, thereby prioritizing the most promising candidates for synthesis. astrazeneca.comcrimsonpublishers.com

Beyond prediction, generative AI models can be employed for the de novo design of entirely new molecules. nih.gov By providing the this compound core as a starting scaffold, these algorithms can generate novel derivatives optimized for specific properties, such as high binding affinity to a particular enzyme or receptor. nih.govnih.gov This computational design process can explore a much larger chemical space than is feasible through traditional methods, accelerating the discovery of lead compounds. nih.gov For example, AI can be used to design protein-based enzyme inhibitors by identifying a scaffold that complements the shape of an active site and then optimizing the surrounding surface for high-affinity binding. nih.govnih.gov This approach could be adapted to design peptide or small molecule inhibitors derived from the this compound structure.

| AI/ML Application | Technique | Function in Compound Design | Potential Impact |

| Property Prediction | Graph Neural Networks, Supervised Learning | Predicts bioactivity, toxicity (e.g., DeepTox), and ADMET properties of virtual compounds. astrazeneca.comcrimsonpublishers.com | Reduces failure rates by identifying potential issues early; prioritizes candidates for synthesis. pharmaceutical-technology.com |

| Virtual Screening | Machine Learning Algorithms | Rapidly screens vast virtual libraries of derivatives to identify potential "hits" against a specific target. nih.gov | Accelerates the hit-to-lead optimization process significantly. nih.gov |

| De Novo Design | Generative Adversarial Networks (GANs), Deep Learning | Generates novel molecular structures with desired pharmacological and safety profiles based on the core scaffold. nih.gov | Expands the accessible chemical space and discovers non-obvious drug candidates. nih.gov |

| Target Identification | Pattern Recognition Algorithms | Analyzes large biological datasets (genomics, proteomics) to identify and validate novel therapeutic targets for designed compounds. nih.gov | Improves the efficiency of the entire drug discovery pipeline from the very beginning. pharmaceutical-technology.com |

Exploration of Novel Applications in Materials Science and Chemical Biology

While the primary focus for α-amino ketone scaffolds has been in medicinal chemistry, the unique chemical properties of this compound make it a candidate for exploration in other scientific domains, notably materials science and chemical biology.

Materials Science: The presence of multiple reactive sites—the amine, the ketone, and the aryl bromide—makes this compound a versatile building block for functional materials. The amino group can act as a monomer unit in polymerization reactions to create novel polyamides or polyimines with specific properties conferred by the bromophenyl group, such as flame retardancy or modified electronic characteristics. The aryl bromide is a key functional group for cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), which could be used to synthesize conjugated polymers or oligomers. These materials could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Furthermore, derivatives could be designed as components of metal-organic frameworks (MOFs) or as precursors for specialized dyes and pigments. cymitquimica.com

Chemical Biology: In chemical biology, small molecules are used as tools to probe and understand complex biological systems. The this compound scaffold could be elaborated into chemical probes. For instance, by attaching a fluorophore or a biotin (B1667282) tag, derivatives could be used for imaging or affinity purification of target proteins. The α-amino ketone motif itself is a known pharmacophore, and modifying the structure could lead to the development of activity-based probes (ABPs) for identifying and studying specific enzyme classes, such as proteases or kinases. The bromophenyl moiety also provides a handle for radiolabeling, enabling the development of probes for positron emission tomography (PET) imaging to visualize biological processes in vivo.

| Field | Potential Application | Key Structural Feature(s) | Research Goal |

| Materials Science | Monomer for specialty polymers | Amino group, Aryl bromide | Create polymers with enhanced thermal stability, flame retardancy, or specific electronic properties. |

| Precursor for conjugated materials | Aryl bromide (for cross-coupling) | Synthesize organic semiconductors or photoactive materials for electronic devices. | |

| Component of functional dyes | Chromophoric phenyl ketone system | Develop novel colorants or fluorescent markers. | |

| Chemical Biology | Chemical Probes | Versatile scaffold for adding reporter tags (fluorophores, biotin) | Visualize and isolate protein targets in complex biological samples. |

| Activity-Based Probes (ABPs) | Reactive α-amino ketone moiety | Profile the activity of specific enzyme families in cells or tissues. | |

| PET Imaging Agents | Aryl bromide (for radiolabeling) | Enable non-invasive imaging of biological targets and pathways in living organisms. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.